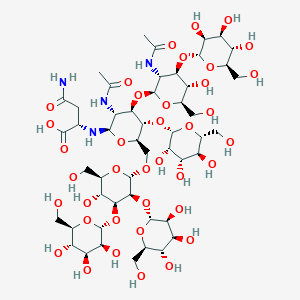

(Man)5(glcnac)2Asn

Descripción general

Descripción

“(Man)5(glcnac)2Asn” is a type of glycan, which is a complex carbohydrate molecule composed of mannose and N-acetylglucosamine . Glycosylation, the process by which glycans are attached to proteins, is vital for the activity, structure, and function of proteins .

Synthesis Analysis

The synthesis of “(Man)5(glcnac)2Asn” involves the action of α-1,2-mannosidase I (MDSI), which catalyzes an essential step in N-glycan structures from Man8GlcNAc2 to Man5GlcNAc2 . This process is part of the chemo-enzymatic approach, which provides high stereoselectivity and economic efficiency .

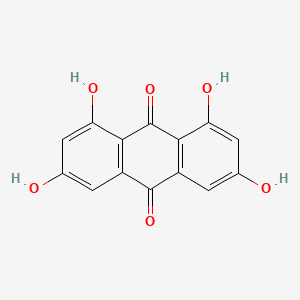

Molecular Structure Analysis

The molecular structure of “(Man)5(glcnac)2Asn” has been studied using techniques such as negative ion collision-induced dissociation (CID) of underivatized N-glycans . This method has proven to be a simple yet powerful method for structural determination .

Chemical Reactions Analysis

The conversion of Man5GlcNAc2-Dol-PP to Man6GlcNAc2-Dol-PP is one of the chemical reactions involving “(Man)5(glcnac)2Asn”. This reaction is catalyzed by the enzyme encoded by the ALG3 gene .

Physical And Chemical Properties Analysis

“(Man)5(glcnac)2Asn” has a molecular weight of 1235.10 . It is typically purified from natural sources and is available in solid form . It is stable and can be stored at -20°C .

Aplicaciones Científicas De Investigación

Structural Studies and Enzymatic Specificity

- The structural studies of two ovalbumin glycopeptides, including (Man)5(GlcNAc)2Asn, have revealed their heterogeneities and determined the structures of their major components. This is crucial for understanding the specificity of endo-beta-N-acetylglucosaminidase enzymes (Tai et al., 1975).

Glycopeptide Synthesis and Modification

- A novel method for the enzymatic synthesis of neoglycoproteins using the oligosaccharide-transfer activity of Endo-A with (Man)6(GlcNAc)2 and (Man)5(GlcNAc)2Asn demonstrates the potential for creating modified glycoproteins (Takegawa et al., 1995).

Role in Protein N-Glycosylation and ER Quality Control

- The (Man)5(GlcNAc)2Asn structure plays a role in the early steps of protein N-glycosylation in the endoplasmic reticulum (ER), as evidenced by studies on malectin, a novel carbohydrate-binding protein that recognizes the Glc(2)-N-glycan (Schallus et al., 2008).

- Glycoprotein folding and quality control in the ER are influenced by the processing of N-linked glycans like (Man)5(GlcNAc)2Asn. This involves the sequential trimming of oligosaccharides and recognition by specific lectins (Lederkremer, 2009).

Genetic Engineering and Glycosylation Modification

- Genetic re-engineering of the secretory pathway in Pichia pastoris to perform sequential glycosylation reactions, mimicking the processing of N-glycans in higher mammals, has been used to produce (Man)5(GlcNAc)2 type N-glycans. This demonstrates the application of (Man)5(GlcNAc)2Asn in creating modified glycosylation patterns (Choi et al., 2003).

Insights into Disorders and Diseases

- Human RFT1 deficiency, impacting N-linked glycosylation and involving the (Man)5(GlcNAc)2Asn structure, has been linked to a congenital disorder of glycosylation. This highlights the importance of understanding the role of such glycan structures in human health (Haeuptle et al., 2008).

Safety And Hazards

Direcciones Futuras

Future research directions include the application of glycoproteomics, glycomics, and the integration of ‘omics’ approaches to identify, quantify, and characterize the glycosylated proteins in cells . This will help in understanding the role of “(Man)5(glcnac)2Asn” in various biological processes and its potential applications in biotechnology .

Propiedades

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVFIFRCJRIROQ-KDJOXRTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N4O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192049 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Man)5(glcnac)2Asn | |

CAS RN |

38784-68-8 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[9-(2-octylcyclopropyl)nonyl]thiourea](/img/structure/B1229851.png)

![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)